N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444352
InChI: InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
SMILES: C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol

N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13444352

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine -

Specification

Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
IUPAC Name N'-(1-benzylpiperidin-3-yl)-N'-cyclopropylethane-1,2-diamine
Standard InChI InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
Standard InChI Key CRCGYKIBBHDDOT-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3

Introduction

Chemical Identity and Structural Features

Basic Identifiers

  • IUPAC Name: N'-(1-Benzylpiperidin-3-yl)-N'-cyclopropylethane-1,2-diamine

  • Molecular Formula: C₁₇H₂₇N₃

  • Molecular Weight: 273.4 g/mol

  • CAS Number: 1353981-72-2

  • SMILES: C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3

  • InChIKey: CRCGYKIBBHDDOT-UHFFFAOYSA-N

Structural Components

  • Piperidine Core: A six-membered nitrogen-containing ring substituted at the 3-position.

  • Benzyl Group: Attached to the piperidine nitrogen, enhancing lipophilicity and π-π stacking potential.

  • Cyclopropyl Substituent: Introduces ring strain and acts as a bioisostere, influencing electronic and steric properties.

  • Ethane-1,2-diamine Backbone: Provides chelation sites for metal coordination .

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed protocols are scarce, synthesis likely involves:

  • Piperidine Ring Formation: Starting from pyridine derivatives via hydrogenation or cyclization.

  • Benzyl Introduction: Alkylation of the piperidine nitrogen using benzyl halides.

  • Cyclopropane Functionalization: Achieved via cyclopropanation reactions (e.g., Simmons–Smith) or nucleophilic substitution .

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, CrO₃Ketones, carboxylic acids
ReductionH₂/Pd-CAlcohols, amines
SubstitutionAlkyl halides, aminesFunctionalized derivatives

Physicochemical Properties

Computed Properties

PropertyValue
XLogP32.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area32.5 Ų
Rotatable Bonds6

Stability and Solubility

  • Stability: Likely stable under inert conditions but sensitive to strong acids/bases.

  • Solubility: Moderate lipid solubility due to the benzyl group; limited aqueous solubility.

Biological Activity and Research Findings

Pharmacological Profile

  • Receptor Interactions: Structural analogs show affinity for sigma receptors (σ1 and σ2), with Ki values in the nanomolar range .

  • Antimicrobial Potential: Preliminary studies on similar diamines suggest activity against Gram-positive bacteria.

Mechanistic Insights

  • Enzyme Inhibition: May inhibit protein arginine methyltransferases (PRMTs), altering epigenetic regulation.

  • Neurotransmitter Modulation: Potential interactions with dopamine receptors, implicating roles in neurological disorders .

Applications in Research

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing receptor-targeted therapeutics.

  • Chelation Therapy: Ethylene diamine moiety enables metal ion binding for catalytic or diagnostic applications .

Material Science

  • Ligand Design: Utilized in synthesizing transition metal complexes for catalysis or materials synthesis.

Comparison with Structural Analogs

CompoundStructural DifferenceKey Properties
N1-(1-Benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diaminePiperidin-4-yl substitutionAltered receptor binding kinetics
(S)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine Ethyl vs. cyclopropyl groupReduced steric hindrance, higher solubility

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